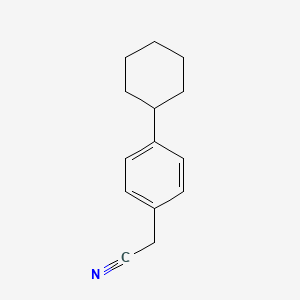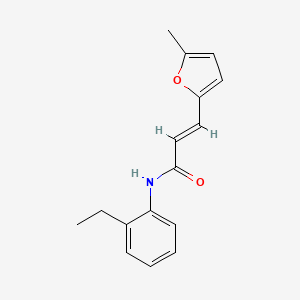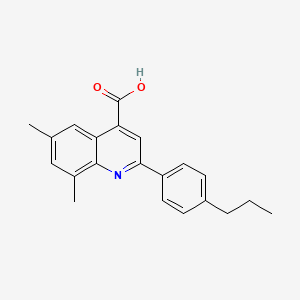
6,8-Dimethyl-2-(4-propylphenyl)quinoline-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“6,8-Dimethyl-2-(4-propylphenyl)quinoline-4-carboxylic acid” is a chemical compound with the molecular formula C21H21NO2 . It is used for proteomics research .
Synthesis Analysis
The synthesis of quinoline and its analogues has been a topic of interest in the field of industrial and synthetic organic chemistry . Quinoline is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold .
Molecular Structure Analysis
The molecular structure of “this compound” is based on the quinoline scaffold, which is a double-ring structure containing a benzene ring fused with a pyridine moiety . The compound has additional functional groups attached to the quinoline core, including a carboxylic acid group and a propylphenyl group .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Quinoline derivatives, including those related to 6,8-Dimethyl-2-(4-propylphenyl)quinoline-4-carboxylic acid, have been extensively studied for their synthesis and chemical properties. For example, the development of methods for synthesizing various quinoline derivatives through reactions like cyclodehydration and condensation processes demonstrates the chemical versatility and significance of these compounds in organic chemistry. These synthetic pathways provide foundational knowledge for exploring the potential applications of quinoline derivatives in various fields, including pharmaceuticals and materials science (Levine & Bardos, 1972).
Medicinal Chemistry and Biological Activity
Quinoline derivatives have shown promise in medicinal chemistry due to their biological activities. For instance, certain carboxamide derivatives of benzo[b][1,6]naphthyridines, structurally related to quinoline compounds, exhibit potent cytotoxic activities against various cancer cell lines. Such findings suggest the potential for quinoline derivatives to be developed into anticancer agents (Deady et al., 2003). Additionally, quinoline-4-carboxylic acid derivatives have been studied for their amylolytic activities, indicating the versatility of quinoline compounds in developing therapeutic agents (Makki et al., 2012).
Photophysical Studies
The exploration of quinoline derivatives in photophysics, such as their use in designing molecular logic switches based on photophysical properties, underscores the potential of these compounds in advanced materials and sensor technologies. The study of amino derivatives of quinoline for solvatochromism and acidochromism highlights their utility in developing materials with responsive optical properties (Uchacz et al., 2016).
Environmental and Analytical Applications
Quinoline derivatives have also been investigated for environmental and analytical applications, such as the development of chelating ion exchangers for metal ion extraction. This application is crucial for environmental remediation and the selective separation of metal ions, demonstrating the broader impact of quinoline derivatives beyond pharmaceuticals (Moberg et al., 1990).
Safety and Hazards
Propriétés
IUPAC Name |
6,8-dimethyl-2-(4-propylphenyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO2/c1-4-5-15-6-8-16(9-7-15)19-12-18(21(23)24)17-11-13(2)10-14(3)20(17)22-19/h6-12H,4-5H2,1-3H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQCBINKOKQECU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3C(=C2)C(=O)O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2840531.png)

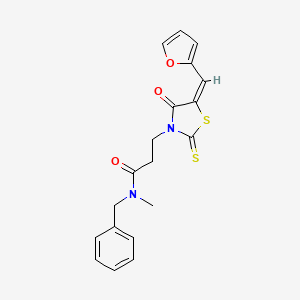
![4H-Inden-4-one, octahydro-7a-methyl-1-[(1R,2E,4S)-1,4,5-trimethyl-5-[(triethylsilyl)oxy]-2-hexen-1-yl]-, (1R,3aR,7aR)-](/img/structure/B2840534.png)
![2-Phenoxy-1-{4-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl}ethan-1-one](/img/structure/B2840535.png)

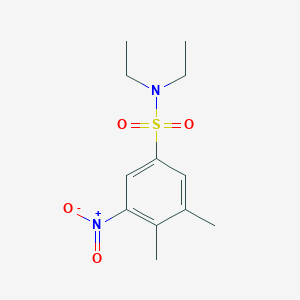
![ethyl 2-(2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B2840539.png)
![2-(4-Chlorophenyl)-6-[2-(1,1-dioxothiolan-3-yl)pyrazol-3-yl]-4-methyl-1,2,4-triazine-3,5-dione](/img/structure/B2840540.png)

![2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2840548.png)
